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Compound of Interest

Compound Name: Rocastine

Cat. No.: B1679498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rocastine, also known by its developmental code AHR-11325, is a potent and selective

histamine H1 receptor antagonist.[1] Developed as a second-generation antihistamine, it

exhibits a rapid onset of action and a non-sedating profile, making it a compound of significant

interest in the study of allergic disorders and related conditions.[1] This technical guide

provides a detailed overview of Rocastine's chemical structure, physicochemical properties,

and pharmacological characteristics, with a focus on the experimental methodologies used to

define its profile.

Chemical Structure and Identification
Rocastine is a heterocyclic compound featuring a pyrido[3,2-f][2][3]oxazepine core. Its

chemical structure is characterized by a dimethylaminoethyl side chain, which is a common

feature in many H1-antihistamines, attached to the oxazepine ring.

Systematic IUPAC Name: 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f]

[2]oxazepine-5-thione

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 91833-49-7

Molecular Formula C₁₃H₁₉N₃OS

Molecular Weight 265.38 g/mol

ChEMBL ID CHEMBL305775

PubChem CID 57520

Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation

characteristics. While experimentally determined data for Rocastine are limited in the public

domain, computed values provide valuable insights.

Table 2: Physicochemical Properties of Rocastine

Property Value (Computed) Data Source

pKa 7.5 (predicted) ---

logP 1.5 PubChem

Solubility Soluble in DMSO MedChemExpress

Melting Point Not available ---

Pharmacology
Mechanism of Action
Rocastine functions as a selective antagonist of the histamine H1 receptor. By competitively

binding to this receptor, it prevents histamine from initiating the downstream signaling cascade

that leads to the classic symptoms of an allergic response. The H1 receptor is a G-protein

coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11

family of G-proteins.
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Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor triggers a conformational change, leading to the

activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where

it binds to IP3 receptors, causing the release of intracellular calcium (Ca2+). The elevated

cytosolic Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade

ultimately results in various cellular responses, including smooth muscle contraction, increased

vascular permeability, and the transcription of pro-inflammatory mediators. Rocastine, by

blocking the initial binding of histamine, effectively inhibits this entire pathway.
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Figure 1. Histamine H1 Receptor Signaling Pathway and Inhibition by Rocastine.
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Pharmacodynamics
Rocastine has demonstrated potent antihistaminic activity in preclinical models. It is effective

in protecting guinea pigs from histamine-induced lethality and collapse induced by aerosolized

antigens. Notably, Rocastine exhibits a rapid onset of action, with comparable efficacy at 15

minutes and 1-hour pretreatment times.

Table 3: In Vivo Antihistaminic Activity of Rocastine

Experimental
Model

Parameter Rocastine Terfenadine
Diphenhydram
ine

Histamine-

induced lethality

in guinea pigs

(15 min

pretreatment)

PD₅₀ (mg/kg,

p.o.)
0.13 44.0 -

Histamine-

induced lethality

in guinea pigs (1

hr pretreatment)

PD₅₀ (mg/kg,

p.o.)
0.12 1.93 -

Antigen-induced

collapse in

guinea pigs (1 hr

pretreatment)

Potency Ratio

vs.

Diphenhydramin

e

~36x more

potent
- 1x

A key feature of Rocastine is its non-sedating profile. Studies have shown that it does not alter

the electroencephalogram (EEG) in cats at doses significantly higher than its antihistaminic

dose, nor does it potentiate yohimbine toxicity in mice, further indicating a lack of central

nervous system depressant effects. Additionally, in vitro studies have shown that Rocastine
possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties.

Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological testing of Rocastine
are not extensively available in the public domain. The following sections outline generalized
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procedures based on the available literature for similar compounds and assays.

Synthesis of Rocastine
The synthesis of Rocastine and its analogs has been described by Sleevi et al. (1991). While

the full detailed protocol is not publicly available, the general approach for the synthesis of the

pyrido[3,2-f]oxazepine core involves a multi-step process. A generalized workflow is depicted

below.
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Figure 2. Generalized Synthetic Workflow for Rocastine.

Histamine H1 Receptor Binding Assay
The affinity of Rocastine for the H1 receptor was assessed by its ability to inhibit the binding of

[³H]mepyramine to guinea pig cortex membranes.

Objective: To determine the inhibitory constant (Ki) of Rocastine for the histamine H1 receptor.

Materials:

Guinea pig cortex membrane preparation

[³H]mepyramine (radioligand)

Rocastine (test compound)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Wash buffer (cold assay buffer)

Glass fiber filters

Scintillation cocktail
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Liquid scintillation counter

Protocol:

Membrane Preparation: Homogenize guinea pig cortex in ice-cold buffer and centrifuge to

pellet the membranes. Wash the membrane pellet multiple times by resuspension and

centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a

fixed concentration of [³H]mepyramine (typically at its Kd value), and varying concentrations

of Rocastine. Include control tubes for total binding (no competitor) and non-specific binding

(excess of a known H1 antagonist).

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a

cell harvester. This separates the membrane-bound radioligand from the unbound

radioligand.

Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of Rocastine by

subtracting the non-specific binding from the total binding. Plot the percentage of specific

binding against the logarithm of the Rocastine concentration to generate a dose-response

curve. Determine the IC₅₀ value (the concentration of Rocastine that inhibits 50% of the

specific binding of [³H]mepyramine).

Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vivo Antihistaminic Activity: Histamine-Induced
Lethality in Guinea Pigs
This assay evaluates the ability of a compound to protect against a lethal dose of histamine.

Objective: To determine the protective dose 50 (PD₅₀) of Rocastine against histamine-induced

lethality.

Animals: Male Hartley guinea pigs.

Materials:

Rocastine

Histamine dihydrochloride

Vehicle (e.g., 0.9% saline)

Protocol:

Animal Acclimation: Acclimate the animals to the laboratory conditions for a specified period

before the experiment.

Dosing: Administer Rocastine orally (p.o.) at various doses to different groups of animals. A

control group receives the vehicle only.

Pretreatment Time: Allow for a specific pretreatment time (e.g., 15 minutes or 1 hour) for the

drug to be absorbed and distributed.

Histamine Challenge: Administer a lethal dose of histamine dihydrochloride (e.g., via

intravenous or intraperitoneal injection).

Observation: Observe the animals for a defined period (e.g., 30 minutes) for signs of toxicity

and mortality.

Data Analysis: Record the number of animals that survive in each group. Calculate the PD₅₀

value, which is the dose of Rocastine that protects 50% of the animals from lethality, using a

suitable statistical method (e.g., probit analysis).
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Figure 3. Experimental Workflow for Histamine-Induced Lethality Assay.

Pharmacokinetics and Metabolism
There is currently no publicly available information regarding the absorption, distribution,

metabolism, and excretion (ADME) of Rocastine in humans or preclinical species. Such

studies would be essential for a complete understanding of its clinical potential and for dose

selection in further development.

Conclusion
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Rocastine is a potent, selective, and non-sedating H1-antihistamine with a rapid onset of

action. Its unique chemical structure and favorable pharmacological profile make it a valuable

tool for research into histamine-mediated conditions. While detailed experimental protocols and

a complete physicochemical and pharmacokinetic profile are not fully available in the public

domain, the information presented in this guide provides a solid foundation for researchers and

drug development professionals interested in this compound. Further investigation into its

synthesis, experimental properties, and ADME characteristics is warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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